I+/--Hydroxy-5-methyl-2-furanacetic acid
Description
I+/--Hydroxy-5-methyl-2-furanacetic acid is a furan-derived carboxylic acid characterized by a hydroxyl group at the 5-position, a methyl substituent at the 3-position, and an acetic acid moiety at the 2-position of the furan ring.
Properties
CAS No. |
956754-20-4 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-hydroxy-2-(5-methylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C7H8O4/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10) |
InChI Key |
FGNOKZZROZEXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of MFCD15145922 involves several steps, including the use of specific reagents and conditions. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.
Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then further processed.
Final Product: The intermediates undergo additional reactions, such as purification and crystallization, to yield the final product, MFCD15145922.
Industrial production methods for MFCD15145922 are designed to be efficient and scalable. These methods often involve large-scale reactors and continuous processing techniques to ensure high yield and purity.
Chemical Reactions Analysis
MFCD15145922 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD15145922 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: MFCD15145922 is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of MFCD15145922 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Key Findings:
Reactivity: The acetic acid group in this compound enhances its acidity (pKa ~3–4) compared to lactone derivatives like 5-hydroxy-3-methyl-2(5H)-furanone (pKa ~8–10), making it more reactive in esterification or amidation reactions . Sulfonamide-functionalized furans (e.g., 5-chloromethyl-2-furansulfonamide) exhibit nucleophilic substitution at the chloromethyl group, a feature absent in the target compound due to its methyl substituent .
Thermal Stability: Lactone derivatives (e.g., 5-hydroxy-3-methyl-2(5H)-furanone) show higher thermal stability (decomposition >200°C) than carboxylic acid derivatives, which may undergo decarboxylation at lower temperatures (~150°C) .
Biological Activity: Sulfonamide furans (e.g., 5-aminomethyl-2-furansulfonamide) demonstrate antimicrobial activity, whereas hydroxylated furanacetic acids are hypothesized to act as enzyme inhibitors due to structural mimicry of natural substrates .
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